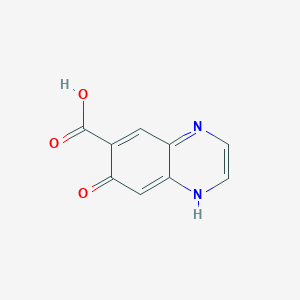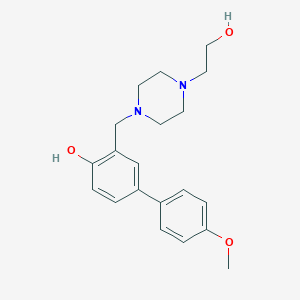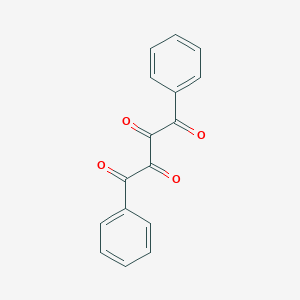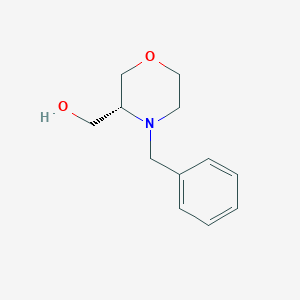
7-HYDROXYQUINOXALINE-6-CARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound is of particular interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction of o-phenylenediamine with diethyl oxalate under reflux conditions to form the quinoxaline ring, followed by oxidation to introduce the oxo group at the 7-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce reaction times. The choice of solvents and catalysts is crucial to ensure the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion to higher oxidation states.
Reduction: Conversion to dihydro or tetrahydro derivatives.
Substitution: Functionalization at the quinoxaline ring positions, particularly at the 2- and 3-positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Formation of polyoxo derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated quinoxaline derivatives.
Aplicaciones Científicas De Investigación
7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition reduces the production of uric acid, which is beneficial in managing conditions like gout .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound, which lacks the oxo and carboxylic acid groups.
6-Oxo-1,6-dihydroquinoxaline-2-carboxylic acid: A structural isomer with the oxo group at the 6-position.
7-Oxo-1,7-dihydroquinoxaline-2-carboxylic acid: Another isomer with the carboxylic acid group at the 2-position.
Uniqueness: 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit xanthine oxidase sets it apart from other quinoxaline derivatives, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
103029-77-2 |
|---|---|
Fórmula molecular |
C9H6N2O3 |
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
7-hydroxyquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-7-6(10-1-2-11-7)3-5(8)9(13)14/h1-4,12H,(H,13,14) |
Clave InChI |
GRTLADRAIDGTSK-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C=C(C(=CC2=N1)C(=O)O)O |
SMILES isomérico |
C1=CN=C2C=C(C(=O)C=C2N1)C(=O)O |
SMILES canónico |
C1=CN=C2C=C(C(=O)C=C2N1)C(=O)O |
Sinónimos |
6-Quinoxalinecarboxylicacid,7-hydroxy-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)




![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
![ethyl-[2-[2-[2-(ethyl-dimethyl-ammonio)ethoxy]ethoxy]ethyl]-dimethyl-azanium diiodide](/img/structure/B24849.png)

![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)

